PEG6 Linker Length: Optimal Conformational Span for Ternary Complex Formation in PROTAC Design
Benzyl-PEG6-t-butyl ester incorporates a six-unit PEG spacer that provides an optimal balance between conformational constraint and flexibility for ternary complex formation, relative to PEG4 and PEG8 variants [1]. The PEG6 spacer falls within the crystallographically measured inter-pocket distances for most PROTAC-relevant protein pairs [1]. In contrast, PEG4 linkers impose near-rigid constraints suitable only for buried or sterically congested pockets, while PEG8 linkers introduce additional gauche conformations that can reduce productive ubiquitination efficiency for many target-ligase combinations [1]. Empirical studies demonstrate that GSPT1 degradation depends on PEG linker length, with PEG6 representing the empirically validated sweet spot for balancing reach and conformational control [2].
| Evidence Dimension | Conformational behavior and ternary complex formation capacity |
|---|---|
| Target Compound Data | PEG6: Balanced flexibility, optimal for most crystallographically measured inter-pocket distances, compromise between constraint and freedom |
| Comparator Or Baseline | PEG4: Near-rigid spacer imposing constrained rotational freedom; PEG8: High conformational entropy with shock-absorber function |
| Quantified Difference | Ternary complex residence time can change by an order of magnitude when progressing from PEG4 to PEG8; PEG6 occupies the empirically validated optimal intermediate position for most applications |
| Conditions | Inferred from PROTAC design literature and SAR studies on linker length-dependent degradation efficiency |
Why This Matters
For procurement, PEG6 is the most broadly applicable starting point for PROTAC library synthesis, reducing the number of linker variants needed in initial screens compared to using PEG4 and PEG8 separately.
- [1] PTC BioChem. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource. 2025. View Source
- [2] Baud M, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026. View Source
